Aprepitant is a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK-1) receptors. [, ] It is classified as an antiemetic drug, primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). [, ] Aprepitant is extensively metabolized by the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme. [, ]
The synthesis of Aprepitant-13C2,d2 involves several technical steps designed to incorporate the stable isotopes into the Aprepitant structure without altering its pharmacological properties.
These methods ensure a high yield of the labeled compound while preserving its structural integrity for subsequent analyses .
Nuclear magnetic resonance spectroscopy can be utilized to elucidate the precise arrangement of atoms within the molecule, confirming the incorporation of isotopes at designated positions .
Aprepitant-13C2,d2 can participate in various chemical reactions, similar to its non-labeled counterpart. Key reactions include:
These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of Aprepitant-13C2,d2 in clinical applications .
The mechanism of action for Aprepitant-13C2,d2 mirrors that of Aprepitant itself:
Research utilizing Aprepitant-13C2,d2 can provide detailed insights into these mechanisms at the molecular level through advanced imaging techniques .
Aprepitant-13C2,d2 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings, particularly when preparing solutions for experiments .
Aprepitant-13C2,d2 has several scientific applications:
Aprepitant-13C2,d2 (Major) is a stable isotope-labeled derivative of the neurokinin-1 (NK-1) receptor antagonist aprepitant. The compound features two carbon-13 (13C) atoms at the benzylic methylene group adjacent to the triazolone ring and two deuterium (d2) atoms at the benzylic position of the 3,5-bis(trifluoromethyl)phenyl group. This labeling pattern is confirmed by the SMILES notation: O=C1N13C=NN1 [1] [5] [9]. The molecule retains the three chiral centers of the parent compound, with specified (R,R,S) configurations critical for NK-1 receptor binding affinity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for 13C-labeled sites (∼50–55 ppm) and deuterium-induced peak splitting in proton NMR [5] [8].
The synthesis involves a multi-step route starting from 13C-labeled potassium cyanide or [13C]-methyl iodide to introduce isotopic labels early in the synthetic pathway. Key steps include:
Table 1: Synthesis Methods for Aprepitant-13C2,d2
Step | Reagents/Conditions | Isotopic Incorporation | Yield |
---|---|---|---|
Precursor Prep | K13CN, D2O/Pd/C | Benzylic-13CH2, benzylic-CD | 65–70% |
Morpholine Coupling | Mitsunobu reaction (DEAD, PPh3) | Chiral center formation | 80% |
Triazole Closure | CDI, DMSO, 80°C | Retention of labels | 75–85% |
The molecular formula of Aprepitant-13C2,d2 is C2113C2H19D2F7N4O3, with a molecular weight of 538.42 g/mol. This represents a mass increase of 4 Da compared to unlabeled aprepitant (534.43 g/mol) due to the isotopic substitutions:
Table 2: Isotopic Contribution to Molecular Weight
Component | Unlabeled Aprepitant | Aprepitant-13C2,d2 | Mass Difference |
---|---|---|---|
Benzylic methylene | 12C (12 Da) | 13C (13 Da) × 2 | +2 Da |
Benzylic CH3 | H (1 Da) × 2 | D (2 Da) × 2 | +2 Da |
Total MW | 534.43 g/mol | 538.42 g/mol | +4 Da |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: